(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol
Overview
Description
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol is an organic compound with the molecular formula C8H11NO3. It is a catecholamine, which means it contains a catechol (benzene-1,2-diol) structure with an aminoethyl side chain. This compound is known for its role as a neurotransmitter and hormone in the human body, where it is involved in various physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalysts to achieve high selectivity and yield. Enzymatic hydroxylation of benzene derivatives followed by enzymatic or chemical introduction of the aminoethyl group is a common approach .
Types of Reactions:
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Quinones: Formed through oxidation reactions.
Hydroquinones: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions.
Scientific Research Applications
(S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as a neurotransmitter and its effects on various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and as a precursor for various chemical reactions.
Mechanism of Action
The compound exerts its effects by binding to specific receptors in the body, such as adrenergic receptors. This binding triggers a cascade of intracellular events that lead to various physiological responses. The molecular targets include enzymes and proteins involved in neurotransmission and hormone regulation .
Comparison with Similar Compounds
Dopamine: Another catecholamine with similar structure and function.
Norepinephrine: Shares the catecholamine structure but has different physiological effects.
Epinephrine: Similar in structure but acts as a hormone and neurotransmitter with distinct effects.
Uniqueness: (S)-4-(2-Amino-1-hydroxyethyl)pyrocatechol is unique due to its specific binding affinity to certain receptors and its role in both neurotransmission and hormonal regulation .
Properties
IUPAC Name |
4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLSHLFXELFNJZ-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[C@@H](CN)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316081 | |
Record name | (+)-Norepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149-95-1 | |
Record name | (+)-Norepinephrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | d-Noradrenaline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Norepinephrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-4-(2-amino-1-hydroxyethyl)pyrocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.229 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NOREPINEPHRINE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/887AEE91JI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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